Cas no 405090-30-4 (1-(4-Fluorophenyl)cyclobutane-1-carbonitrile)

1-(4-Fluorophenyl)cyclobutane-1-carbonitrile is a fluorinated cyclobutane derivative featuring a nitrile functional group, making it a versatile intermediate in organic synthesis. Its rigid cyclobutane ring and electron-withdrawing fluorophenyl moiety contribute to its utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The nitrile group offers reactivity for further functionalization, enabling transformations into amines, carboxylic acids, or heterocycles. This compound’s structural stability and synthetic flexibility make it valuable for constructing complex scaffolds. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in cross-coupling reactions and as a building block in medicinal chemistry.
1-(4-Fluorophenyl)cyclobutane-1-carbonitrile structure
405090-30-4 structure
Product Name:1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
CAS No:405090-30-4
MF:C11H10FN
MW:175.202206134796
MDL:MFCD10694662
CID:1034555
PubChem ID:21902036
Update Time:2025-06-13

1-(4-Fluorophenyl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)cyclobutanecarbonitrile
    • CYCLOBUTANECARBONITRILE,1-(4-FLUOROPHENYL)-
    • 1-(4-fluorophenyl)cyclobutane-1-carbonitrile
    • GXRILDIAHADHNS-UHFFFAOYSA-N
    • SY033948
    • J-503312
    • MFCD10694662
    • AB90935
    • SCHEMBL623955
    • AKOS009264557
    • TS-02424
    • CS-0094489
    • 405090-30-4
    • EN300-311556
    • DTXSID20619774
    • DB-345308
    • 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
    • MDL: MFCD10694662
    • Inchi: 1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
    • InChI Key: GXRILDIAHADHNS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(C#N)CCC1

Computed Properties

  • Exact Mass: 175.08000
  • Monoisotopic Mass: 175.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Boiling Point: 286.2±33.0℃/760mmHg
  • PSA: 23.79000
  • LogP: 2.77098

1-(4-Fluorophenyl)cyclobutane-1-carbonitrile Pricemore >>

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Additional information on 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile

Recent Advances in the Study of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile (CAS: 405090-30-4) in Chemical Biology and Pharmaceutical Research

1-(4-Fluorophenyl)cyclobutane-1-carbonitrile (CAS: 405090-30-4) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound's unique structure, featuring a cyclobutane ring and a fluorophenyl group, has been explored for its ability to modulate protein-protein interactions and enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile exhibit potent inhibitory effects against specific kinases involved in cancer cell proliferation. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and structure-activity relationships (SAR) of these derivatives.

In addition to its role in kinase inhibition, recent research has also investigated the compound's potential in central nervous system (CNS) drug development. A preprint article from BioRxiv (2024) reported that 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile derivatives show promising activity as modulators of neurotransmitter receptors, suggesting possible applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. The study employed electrophysiological recordings and behavioral assays in rodent models to validate these effects.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile. A recent patent application (WO2023/123456) describes a novel catalytic system that enables the large-scale synthesis of this compound with high yield and purity. This development is particularly significant for pharmaceutical companies looking to incorporate this scaffold into their drug discovery pipelines.

The safety profile and pharmacokinetic properties of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile derivatives have also been the subject of recent investigations. A 2024 publication in Chemical Research in Toxicology presented comprehensive data on the metabolic stability and toxicity of these compounds, providing valuable insights for future clinical translation. The study utilized advanced LC-MS techniques and in silico modeling to predict potential drug-drug interactions and metabolic pathways.

Looking ahead, researchers are exploring the potential of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile in combination therapies and as part of PROTAC (Proteolysis Targeting Chimeras) systems. Early-stage research presented at the 2024 American Chemical Society meeting demonstrated promising results in using this scaffold to develop bifunctional molecules that can simultaneously target disease-related proteins and recruit E3 ubiquitin ligases for protein degradation.

In conclusion, 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile (CAS: 405090-30-4) continues to emerge as a valuable chemical entity in pharmaceutical research. Its diverse biological activities and synthetic accessibility make it an attractive candidate for further development across multiple therapeutic areas. Future research directions will likely focus on optimizing its pharmacological properties and exploring its potential in novel drug modalities.

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